molecular formula C17H20N8 B6453475 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549006-06-4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6453475
CAS No.: 2549006-06-4
M. Wt: 336.4 g/mol
InChI Key: KWZJJDSXNATNML-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with pyrazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with 3,5-dimethyl-1H-pyrazole, which can be synthesized via the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of the Pyrimidine Core: The pyrimidine core can be constructed using a Biginelli reaction, involving the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of the Piperazine Moiety: Finally, the pyrazin-2-ylpiperazine is introduced through nucleophilic substitution reactions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrazole or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-9-14(2)25(22-13)16-10-15(20-12-21-16)23-5-7-24(8-6-23)17-11-18-3-4-19-17/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZJJDSXNATNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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